
N-Benzoyl-3-oxo-2,3-diphenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenepropanamide, n-benzoyl-b-oxo-a-phenyl- is a chemical compound with the molecular formula C15H13NO2 and a molecular weight of 239.27 g/mol . . This compound is characterized by its benzene ring structure, which contributes to its unique chemical properties.
Preparation Methods
The synthesis of benzenepropanamide, n-benzoyl-b-oxo-a-phenyl- typically involves the reaction of benzoyl chloride with acetanilide in the presence of a base such as sodium hydroxide . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Benzenepropanamide, n-benzoyl-b-oxo-a-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) to form carboxylic acids.
Common reagents used in these reactions include KMnO4 for oxidation, LiAlH4 for reduction, and various electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Benzenepropanamide, n-benzoyl-b-oxo-a-phenyl- has several scientific research applications, including:
Mechanism of Action
The mechanism of action of benzenepropanamide, n-benzoyl-b-oxo-a-phenyl- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound’s aromatic structure allows it to engage in various interactions, such as π-π interactions and hydrogen bonding, which contribute to its biological effects .
Comparison with Similar Compounds
Benzenepropanamide, n-benzoyl-b-oxo-a-phenyl- can be compared with other similar compounds, such as:
Acetanilide: Similar in structure but lacks the benzoyl group, making it less reactive in certain chemical reactions.
Benzanilide: Another related compound with a different substitution pattern on the benzene ring.
Acetophenone: Shares the benzoyl group but differs in the overall structure and reactivity.
Properties
CAS No. |
14072-63-0 |
|---|---|
Molecular Formula |
C22H17NO3 |
Molecular Weight |
343.4 g/mol |
IUPAC Name |
N-(3-oxo-2,3-diphenylpropanoyl)benzamide |
InChI |
InChI=1S/C22H17NO3/c24-20(17-12-6-2-7-13-17)19(16-10-4-1-5-11-16)22(26)23-21(25)18-14-8-3-9-15-18/h1-15,19H,(H,23,25,26) |
InChI Key |
VLKWXLJWGXDRNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)C(=O)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




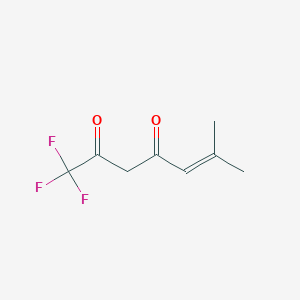
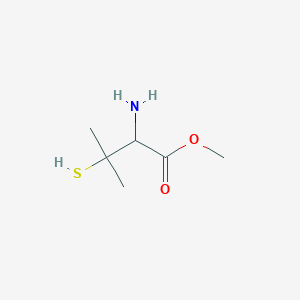
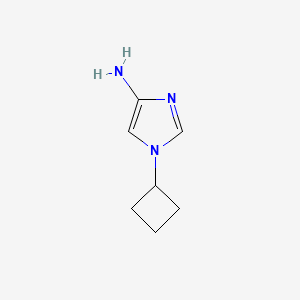
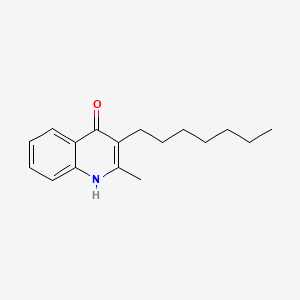

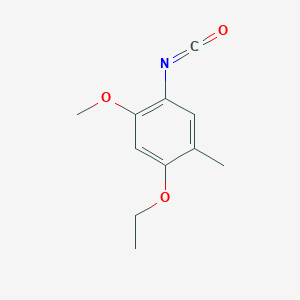
![8-[2-(Diethylamino)ethylsulfanyl]-1,3,9-trimethylpurine-2,6-dione;hydrochloride](/img/structure/B13993987.png)
![4-Hydroxy-n-[2-(pyrimidin-2-ylsulfamoyl)ethyl]butanamide](/img/structure/B13993998.png)
![2-Pyridineethanol,a,b-dimethyl-a-[1-(2-pyridinyl)ethyl]-](/img/structure/B13994004.png)
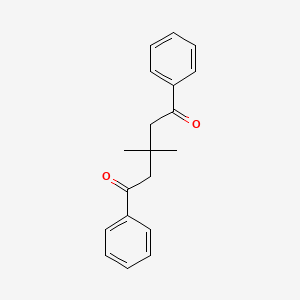
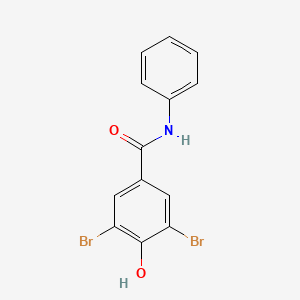
![Benzoic acid, 4-[bis[2-[(methylsulfonyl)oxy]ethyl]amino]-, ethyl ester](/img/structure/B13994031.png)
